

Application Notes and Protocols for Dosimetry Calculations in ETN029 Radionuclide Therapy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for **ETN029**, a promising radioligand therapy targeting Deltalike ligand 3 (DLL3). Accurate dosimetry is crucial for optimizing therapeutic efficacy while minimizing toxicity to healthy organs.

Introduction to ETN029 Radionuclide Therapy

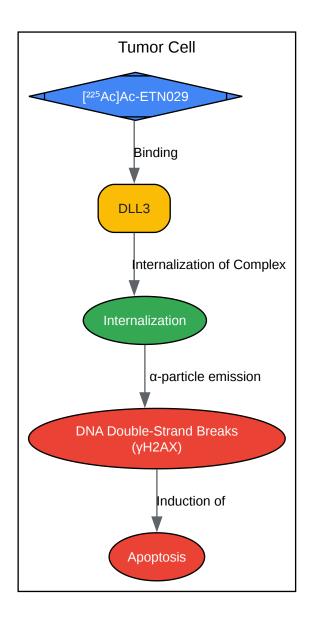
ETN029 is a macrocyclic peptide that binds with high affinity to DLL3, a protein expressed on the surface of several types of solid tumors, including small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), but with limited expression in normal tissues.[1][2] This differential expression makes DLL3 an attractive target for radionuclide therapy.

ETN029 can be labeled with different radionuclides for therapeutic and diagnostic (theranostic) purposes. For therapy, it is commonly chelated with alpha-emitter Actinium-225 ([225Ac]Ac-ETN029).[1][3][4] For imaging and dosimetry, it can be labeled with gamma-emitter Indium-111 ([111]In-ETN029) or Lutetium-177 ([177Lu]Lu-ETN029), which also has therapeutic beta emissions.[1][3][4][5] The theranostic approach allows for patient selection and individualized dosimetry to predict and confirm the radiation dose delivered to the tumor and normal organs. A Phase I clinical trial for [225Ac]Ac-ETN029 with [111]In-ETN029 for imaging and dosimetry is underway for patients with advanced DLL3-expressing solid tumors.[6][7][8]



Mechanism of Action and Signaling Pathway

ETN029 delivers a lethal dose of radiation to cancer cells by targeting DLL3. DLL3 is considered an atypical Notch ligand.[1][2] Upon binding of **ETN029** to DLL3 on the tumor cell surface, the radiolabeled complex is internalized. The emitted radiation, particularly from alphaemitters like ²²⁵Ac, causes DNA double-strand breaks, leading to cell death.[1][2] This is evidenced by the increased phosphorylation of H2AX, a marker for DNA double-strand breaks, in cancer cells treated with [²²⁵Ac]Ac-**ETN029**.[1][2][3]



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Caption: Mechanism of action of [225Ac]Ac-ETN029.



Quantitative Data from Preclinical Studies

Biodistribution studies in mouse models with SHP-77 cell-derived xenografts have provided initial quantitative data on the uptake and retention of **ETN029**. The following table summarizes the biodistribution of [177Lu]Lu-**ETN029**.

Organ/Tissue	Percent Injected Activity per Gram (%IA/g) at 24 hours
Tumor	12.2[1][2]
Kidney	2.6[1][2]
Tumor-to-Kidney Ratio	~5:1[1][2]

These data indicate a favorable biodistribution profile with high tumor uptake and retention, and a good tumor-to-kidney ratio. The primary route of elimination appears to be renal.[1][2]

Clinical Dosimetry Protocol for ETN029

Patient-specific dosimetry is essential for radionuclide therapy to ensure that the prescribed dose is delivered to the tumor while minimizing radiation to critical organs.[9][10] The following protocol outlines a general framework for dosimetry calculations for **ETN029** therapy, based on established principles of radionuclide dosimetry and imaging.[9][11]

Patient Preparation and Administration

- Patient Consultation: Inform the patient about the procedure, including the imaging schedule and any necessary precautions.
- Pre-medication: If required, administer any pre-medications, such as amino acid solutions to reduce renal uptake.[12]
- Radiopharmaceutical Administration: Administer a known activity of the imaging agent (e.g., [¹¹¹In]In-ETN029) intravenously. The exact activity will be defined in the clinical trial protocol.
 [6]

Image Acquisition



Quantitative imaging is performed to determine the biodistribution of the radiopharmaceutical over time. Integrated SPECT/CT imaging is recommended for accurate localization and quantification of activity.[13]

- Instrumentation: A calibrated dual-head SPECT/CT scanner is used.
- Imaging Time Points: Acquire whole-body planar and SPECT/CT images at multiple time points post-injection to characterize the uptake and clearance of the radiopharmaceutical.
 Typical time points for radiolabeled peptides are 4, 24, 48, and 72 hours post-injection. The Phase I trial for ETN029 specifies SPECT/CT acquisitions between 20-28 hours and 42-100 hours post-injection for the first cycle.[14]
- SPECT/CT Parameters:
 - Collimator: Medium-energy general-purpose (MEGP) collimator.[14]
 - Energy Windows: Set appropriate energy windows for the radionuclide being imaged (e.g., for ¹¹¹In or ¹⁷⁷Lu).[14]
 - Acquisition: Acquire SPECT data over 360° with a sufficient number of projections and time per projection to ensure good count statistics.[14][15]
 - CT: Perform a low-dose CT scan for attenuation correction and anatomical localization.

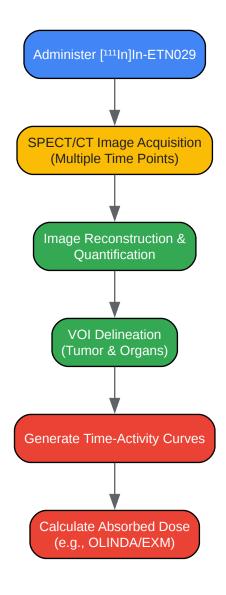
Image Reconstruction and Analysis

- Image Reconstruction: Reconstruct the SPECT images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.[15][16]
- Image Registration: Co-register the images from different time points to a reference scan (usually the first CT).
- Volume of Interest (VOI) Delineation: Draw VOIs on the CT images for tumors and relevant normal organs (e.g., kidneys, liver, spleen, bone marrow).
- Activity Quantification: Determine the total activity in each VOI at each time point from the quantitative SPECT images.



Time-Activity Curve Generation and Dosimetry Calculation

- Time-Activity Curves (TACs): For each VOI, plot the measured activity versus time and fit the data to an appropriate function (e.g., exponential) to generate a time-activity curve.
- Time-Integrated Activity: Calculate the area under the TAC to determine the total number of disintegrations (time-integrated activity) in each source organ.
- Absorbed Dose Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) or a
 Monte Carlo-based method to calculate the absorbed dose to each target organ from all
 source organs.[9] The absorbed dose is calculated based on the time-integrated activity and
 dose factors (S-values).





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Caption: General workflow for clinical dosimetry of ETN029.

Future Directions

As clinical trials for **ETN029** progress, more comprehensive human dosimetry data will become available. This will allow for the refinement of dosimetry protocols and a better understanding of the relationship between absorbed dose and treatment response.[17] Simplified dosimetry methods, potentially requiring fewer imaging time points, are also being explored to make personalized dosimetry more accessible in clinical practice.[18][19] The ultimate goal is to use patient-specific dosimetry to guide the administered activity of therapeutic radiopharmaceuticals like [225Ac]Ac-**ETN029** to maximize tumor control while respecting the radiation tolerance of normal tissues.

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